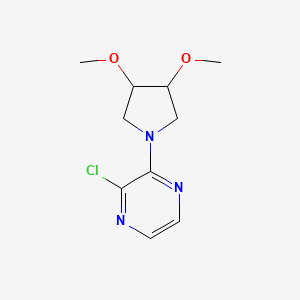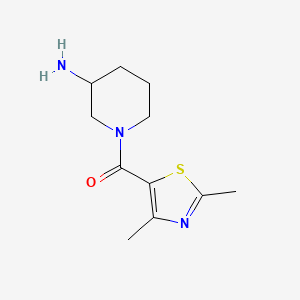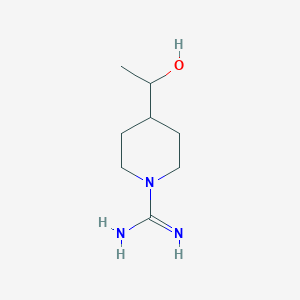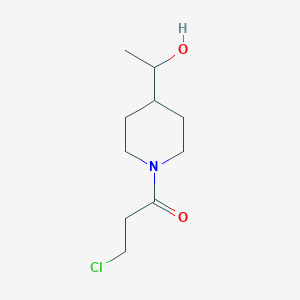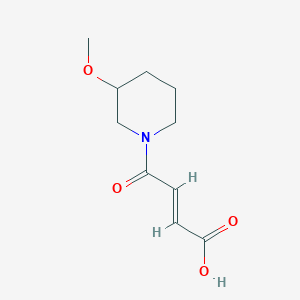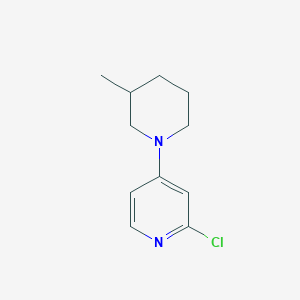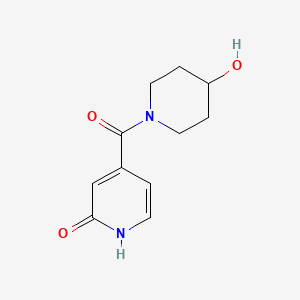![molecular formula C11H12O3S B1531749 {[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone CAS No. 1638544-13-4](/img/structure/B1531749.png)
{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone
Übersicht
Beschreibung
{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 285.3 g/mol and a melting point of 83-84°C. This compound has been shown to have several biochemical and physiological effects, which could make it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions
Kumar et al. (2014) developed an environmentally benign method for synthesizing a series of derivatives by reacting 4′-hydroxy-3′,5′-dinitro-substituted chalcones and alkaline H2O2, demonstrating simple reaction setups, mild conditions, and high yields. This method's advantage is the reusability of the catalyst without significant loss of activity (B. Kumar, N. Rathore, K. L. Ameta, 2014).
Çetinkaya et al. (2012) synthesized derivatives with bromine and evaluated their in vitro antioxidant activities. This study highlighted the compounds' potential as powerful antioxidants and radical scavengers, which can be promising for various applications including pharmacology (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).
Jung et al. (2000) focused on asymmetric synthesis of α-hydroxy esters, using chiral auxiliaries for bidentate chelation-controlled alkylation of glycolate enolate, indicating the significance of stereochemistry in synthetic chemistry (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Potential Applications
Largeron and Fleury (1998) described a one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, showcasing a strategy for developing compounds with potential anti-stress oxidative properties. This highlights the application of electrochemistry in synthesizing pharmacologically relevant molecules (M. Largeron, M. Fleury, 1998).
Magalhães et al. (2013) investigated the mechanisms underlying the cytotoxicity induced by phenstatin family compounds, finding that they inhibit tubulin polymerization, arrest cancer cells in the G2/M phase, and induce apoptosis. This underscores the therapeutic potential of these compounds in cancer treatment (H. I. Magalhães, D. V. Wilke, D. Bezerra, et al., 2013).
Fu et al. (2019) designed and synthesized aryl-naphthyl methanone derivatives, showing promising herbicidal activity. Molecular docking studies indicated that these compounds could bind well to the target enzyme HPPD, suggesting their potential as novel herbicides (Ying Fu, Kui Wang, Peng Wang, et al., 2019).
Eigenschaften
IUPAC Name |
S-[(3R,4R)-4-hydroxyoxolan-3-yl] benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-9-6-14-7-10(9)15-11(13)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGBDXBFOEORJ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



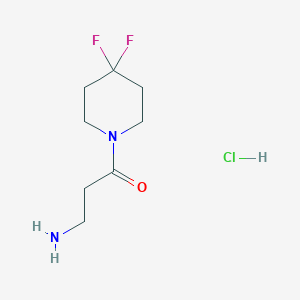
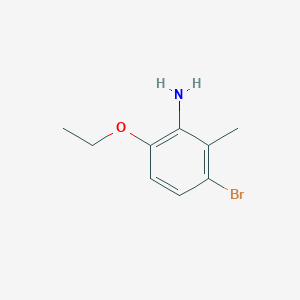
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
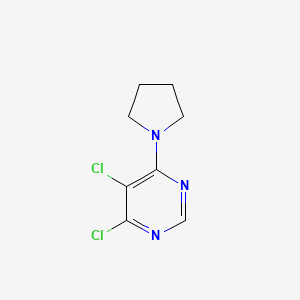
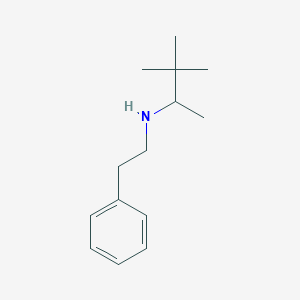
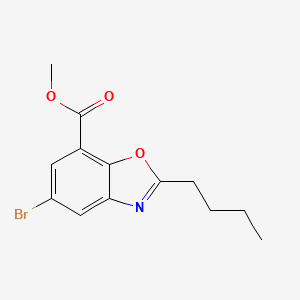
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
